1-(4-Chlorophenyl)-2-methylpropan-1-amine
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Overview
Description
1-(4-Chlorophenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of phenethylamines It features a 4-chlorophenyl group attached to a 2-methylpropan-1-amine backbone
Mechanism of Action
Target of Action
The primary target of 1-(4-Chlorophenyl)-2-methylpropan-1-amine, also known as Pitolisant, is the histamine H3 receptor . This receptor plays a crucial role in maintaining wakefulness by regulating the activity of histaminergic neurons .
Mode of Action
Pitolisant acts as an antagonist and inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, Pitolisant enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The action of Pitolisant affects the histaminergic neuron signaling pathway . This pathway plays a key role in maintaining wakefulness and alertness. By blocking the histamine H3 receptor, Pitolisant enhances the activity of histaminergic neurons, leading to increased wakefulness .
Pharmacokinetics
Pitolisant is rapidly and well absorbed following oral administration, resulting in the drug being 90% absorbed . In healthy individuals receiving an oral dose of 20 mg, the maximum concentration (Cmax) was approximately 30 ng/mL . The time to reach maximum concentration (Tmax) was typically about 3 hours following administration .
Result of Action
The action of Pitolisant results in a reduction in excessive daytime sleepiness, a common symptom of narcolepsy . In a European clinical trial of adult patients with narcolepsy, there was a reduction in the Epworth Sleepiness Scale (ESS) score from Pitolisant therapy compared to placebo . The therapeutic effectiveness of Pitolisant was comparable to that of modafinil .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific molecular structure of 1-(4-Chlorophenyl)-2-methylpropan-1-amine and the biomolecules it interacts with.
Cellular Effects
It has been suggested that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is possible that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is possible that the effects of the compound may vary with different dosages, potentially leading to threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that the compound is involved in various metabolic pathways, potentially interacting with various enzymes or cofactors .
Transport and Distribution
It is possible that the compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is possible that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 1-(4-chlorophenyl)-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reducing agent and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorophenylacetone or 4-chlorophenylacetic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-nitropropene: An intermediate in the synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine.
4-Chlorophenylacetone: A related compound with a ketone functional group.
4-Chlorophenylacetic acid: A related compound with a carboxylic acid functional group.
Uniqueness
This compound is unique due to its specific structure, which combines a 4-chlorophenyl group with a 2-methylpropan-1-amine backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIHEXRERGCTPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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